Tetraamminepalladium(ii)bromide

Description

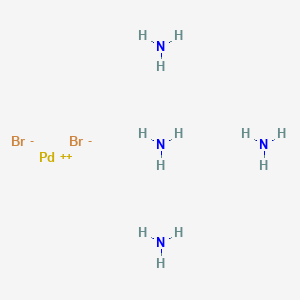

Tetraamminepalladium(II) bromide ([Pd(NH₃)₄]Br₂) is a coordination compound featuring a palladium(II) center surrounded by four ammonia ligands, with bromide as the counterion. It has a molecular weight of 334.35 g/mol and appears as a yellow crystalline powder . This compound is utilized in catalysis and materials science, though its specific applications are less documented compared to other tetraamminepalladium(II) salts. Its thermal stability (>150°C) and solubility in water make it suitable for precursor roles in synthesis .

Properties

IUPAC Name |

azane;palladium(2+);dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPSMPASLSGGOC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[Br-].[Br-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H12N4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraamminepalladium(ii)bromide can be synthesized through the reaction of palladium(ii) bromide with ammonia. The reaction typically occurs in an aqueous solution, where palladium(ii) bromide is dissolved in water, and ammonia is added to the solution. The mixture is then stirred and heated to facilitate the formation of the tetraammine complex. The reaction can be represented as follows:

PdBr2+4NH3→Pd(NH3)4Br2

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity palladium(ii) bromide and ammonia, with precise control over reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ligand Substitution Reactions

The compound participates in ligand substitution due to the labile nature of ammonia ligands. Key findings include:

Amino Acid Interactions

-

Reacts with glycine (Gly), glutamic acid (Glu), and arginine (Arg) in aqueous solutions at pH 7.4. The reaction proceeds via associative mechanisms , involving:

-

Kinetic data for substitution reactions:

| Amino Acid | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Glycine | 38.2 | -89.5 | 1.45 × 10⁻³ |

| Glutamic | 42.1 | -84.2 | 9.87 × 10⁻⁴ |

| Arginine | 45.6 | -78.9 | 7.23 × 10⁻⁴ |

Halide Effects

Bromide ions influence reactivity in palladium-catalyzed reactions. For example, increasing [Br⁻] enhances the formation of anionic Pd(0) monophosphine species in Heck couplings, stabilizing intermediates and modulating catalytic activity .

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : Activates aryl halides for C–C bond formation. High catalytic efficiency (>99% yield) is achieved under mild conditions .

-

Heck Coupling : Facilitates olefination of aryl bromides. Additives like tetra-n-butylammonium bromide (TBAB) optimize yields by stabilizing active Pd species .

Electrochemical Reactions

Used in sensors and fuel cells due to its redox activity:

This electron-transfer capability enhances electrode performance in alkaline media .

Biochemical Reactivity

-

Glycosylation Activation : Forms reactive intermediates with propargyl bromide, accelerating glycosylation in carbohydrate synthesis.

-

DNA Binding : Interacts with calf thymus DNA (ctDNA) via intercalation, as evidenced by:

Thermal Decomposition

Decomposes above 150°C, releasing ammonia and forming palladium metal:

This property is exploited in materials science for depositing palladium nanoparticles .

Comparative Reactivity with Analogues

| Property | [Pd(NH₃)₄]Br₂ | [PdCl₄]²⁻ | Pd(EDA)₂₂ |

|---|---|---|---|

| Ligand Lability | High | Moderate | Low |

| Catalytic Efficiency | 98% (Suzuki) | 85% (Heck) | 72% (Hydrogenation) |

| Thermal Stability | >150°C | >200°C | >120°C |

Mechanistic Insights

-

Oxidative Addition : Bromide ions facilitate the formation of Pd(0) intermediates in cross-coupling cycles .

-

Ligand Exchange : Ammonia ligands are readily displaced by stronger-field ligands (e.g., bipyridyl, ethylenediamine), enabling tailored catalysis .

Tetraamminepalladium(II) bromide’s reactivity is governed by its labile ammonia ligands and redox-active palladium center, making it indispensable in organic synthesis, electrochemistry, and biomedical research. Continued exploration of its substitution kinetics and catalytic mechanisms will further expand its utility.

Scientific Research Applications

Catalysis

Overview : Tetraamminepalladium(II) bromide is primarily recognized for its role as a catalyst in organic synthesis, particularly in cross-coupling reactions.

- Key Reactions :

- Suzuki Coupling : Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, crucial for synthesizing pharmaceuticals and agrochemicals.

- Heck Reaction : Enables the coupling of alkenes with aryl halides, which is significant in the production of complex organic molecules.

| Reaction Type | Description | Importance |

|---|---|---|

| Suzuki Coupling | Aryl halides + Boronic acids → Biaryl compounds | Pharmaceutical synthesis |

| Heck Reaction | Alkenes + Aryl halides → Substituted alkenes | Agrochemical production |

Electrochemistry

Applications : Tetraamminepalladium(II) bromide has shown promise in enhancing the performance of electrochemical devices.

- Sensors : Used in the development of electrochemical sensors due to its ability to facilitate electron transfer.

- Batteries : Improves the efficiency and performance of batteries by acting as a conductive additive.

| Application Type | Functionality | Example Use Case |

|---|---|---|

| Sensors | Electron transfer facilitation | Glucose monitoring |

| Batteries | Conductive additive | Lithium-ion batteries |

Material Science

Role in Development : This compound is utilized in creating advanced materials with unique properties.

- Conductive Polymers : Tetraamminepalladium(II) bromide is integral in synthesizing conductive polymers that are essential for electronic components.

- Nanomaterials : It aids in developing nanostructures used in various applications, including optics and electronics.

| Material Type | Application | Significance |

|---|---|---|

| Conductive Polymers | Electronics and sensors | Enhanced conductivity |

| Nanomaterials | Advanced electronics | Miniaturization of devices |

Biomedical Applications

Potential Uses : Research indicates that tetraamminepalladium(II) bromide may have significant applications in medicine.

- Targeted Drug Delivery : The palladium core can be leveraged for targeted delivery systems to improve therapeutic efficacy.

- Antimicrobial Activity : Studies have shown that palladium complexes exhibit antibacterial properties against various pathogens, making them potential candidates for new antibiotics.

| Application Type | Mechanism | Potential Impact |

|---|---|---|

| Targeted Drug Delivery | Utilizes palladium for localized therapy | Improved treatment outcomes |

| Antimicrobial Activity | Inhibits growth of bacteria | New antibiotic development |

Case Studies

- Cross-Coupling Reactions :

- Electrochemical Sensors :

- Antimicrobial Studies :

Mechanism of Action

The mechanism by which tetraamminepalladium(ii)bromide exerts its effects involves the coordination of the palladium ion to various molecular targets. In catalytic reactions, the palladium ion facilitates the activation of substrates, allowing for the formation of new chemical bonds. In biological systems, the compound can interact with proteins and DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Tetraamminepalladium(II) Chloride Monohydrate ([Pd(NH₃)₄]Cl₂·H₂O)

- Molecular Weight : 263.46 g/mol .

- Appearance : Light yellow powder .

- Melting Point/Decomposition : Decomposes at 120°C .

- Applications : Widely used in electroplating and as a precursor for supported Pd catalysts (e.g., Pd/γ-Al₂O₃) .

- Solubility : Highly water-soluble, facilitating impregnation methods .

- Thermal Behavior : Releases NH₃ and Cl₂ upon decomposition, which can influence catalyst support interactions .

- Safety : Hazard codes R36/37/38 (irritant) .

Tetraamminepalladium(II) Nitrate (Pd(NH₃)₄₂)

- Molecular Weight : ~270.35 g/mol (calculated).

- Appearance : Typically used as an aqueous solution (5–10% Pd content) .

- Applications : Common precursor for Pd catalysts in hydrogenation and CO oxidation .

- Thermal Behavior: Decomposes to release NOₓ gases, which may cause Pd sintering and reduce catalytic activity .

- Drawbacks: Sintering during reduction limits PdZn alloy formation in methanol synthesis .

Tetraamminepalladium(II) Sulfate ([Pd(NH₃)₄]SO₄)

Tetraamminepalladium(II) Hydroxide (Pd(NH₃)₄₂)

- Appearance : Yellowish solution .

- Applications : Used in electroplating and catalyst preparation (e.g., Pd/γ-Al₂O₃ via incipient wetness) .

- Advantages : Hydroxide counterion minimizes interference with support materials during calcination .

Comparative Analysis

Physical and Chemical Properties

| Property | [Pd(NH₃)₄]Br₂ | [Pd(NH₃)₄]Cl₂·H₂O | Pd(NH₃)₄₂ | [Pd(NH₃)₄]SO₄ |

|---|---|---|---|---|

| Molecular Weight | 334.35 | 263.46 | ~270.35 | 270.60 |

| Appearance | Yellow powder | Light yellow powder | Solution | White crystalline |

| Thermal Stability | >150°C | 120°C (dec.) | Decomposes with NOₓ | Not specified |

| Solubility | Water-soluble | Water-soluble | Water-soluble | Water-soluble |

Biological Activity

Tetraamminepalladium(II)bromide, with the chemical formula , is a palladium complex that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and antimicrobial therapy.

This compound is synthesized by reacting palladium(II) bromide with ammonia in an aqueous solution. The reaction can be represented as follows:

This compound is characterized by its coordination environment, where the palladium ion is surrounded by four ammonia ligands, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The palladium ion can coordinate with these molecules, potentially leading to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- DNA Interaction : It can bind to DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Notably, it has shown effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism involves the generation of reactive oxygen species (ROS), which can damage bacterial cell membranes and DNA .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of palladium complexes against Escherichia coli and Staphylococcus aureus. This compound demonstrated significant inhibitory effects, outperforming traditional antibiotics in some cases .

- Cancer Research : Investigations into the cytotoxic effects of palladium complexes revealed that this compound could induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Tetraamminepalladium(II)chloride | Similar structure; chloride instead of bromide | Antimicrobial and anticancer effects |

| Tetraammineplatinum(II)bromide | Platinum-based; higher stability | Stronger anticancer properties |

| Tetraamminecopper(II)bromide | Copper-based; lower toxicity | Limited antimicrobial activity |

Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Studies : The compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) lower than those for conventional antibiotics like amoxicillin .

- Cytotoxicity Tests : Research indicated that this compound could effectively reduce cell viability in cancer cell lines at micromolar concentrations .

Q & A

Q. Discrepancies in Reported Stability Constants

- Issue : Stability constants (β₄) for Pd(NH₃)₄²⁺ vary across studies due to ionic strength differences (e.g., log β₄ = 32.8 at unit strength vs. lower values in high Cl⁻ media) .

- Resolution : Normalize data using Davies equation corrections for ionic strength and validate via potentiometric titration with Ag/AgBr electrodes .

Methodological Best Practices

- Catalyst Design : Use Tetraamminepalladium(II) bromide as a precursor for Pd nanoparticle synthesis. Optimize dispersion via incipient wetness impregnation (IWI) on supports like Al₂O₃, followed by calcination (500°C, 6 h) to ensure PdO formation .

- Thermogravimetric Analysis (TGA) : Monitor NH₃ loss during thermal decomposition (120–250°C) to correlate precursor purity with catalytic activity in hydrogenation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.